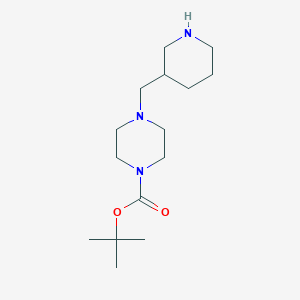

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with piperazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can be used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the design of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it valuable for large-scale synthesis and manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

- Tert-butyl 4-(4-piperidinylmethyl)-1-piperazinecarboxylate

- 1-Boc-4-(piperidin-4-ylmethyl)piperazine

- 1-(tert-butoxycarbonyl)-4-(piperidin-4-ylmethyl)piperazine

Uniqueness: Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Biological Activity

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate (CAS: 1211569-09-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 285.44 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It has been studied for its potential as an inhibitor of monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially impacting pain perception and inflammation.

Key Findings:

- Inhibition of MAGL : Studies have shown that derivatives of piperazine compounds can act as reversible inhibitors of MAGL, with some exhibiting IC50 values in the low micromolar range. For instance, related compounds have demonstrated IC50 values ranging from 0.08 µM to 11.7 µM against MAGL, indicating significant potency and selectivity .

Antiproliferative Effects

Research indicates that piperazine derivatives exhibit antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values as low as 19.9 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .

Case Studies

- Study on Cancer Cell Lines : A study focusing on piperazine derivatives demonstrated that modifications to the piperazine ring could enhance anticancer activity. Compounds similar to this compound were tested against various cancer cell lines, revealing significant cytotoxic effects with varying degrees of selectivity .

- MAGL Inhibition : Another research effort evaluated the structure-activity relationship (SAR) of piperazine-based inhibitors targeting MAGL. The findings suggested that specific substitutions on the piperazine ring could significantly enhance inhibitory potency, paving the way for further development of more effective therapeutics .

Data Table: Biological Activity Overview

Properties

IUPAC Name |

tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13/h13,16H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBUIDRWWNJXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.